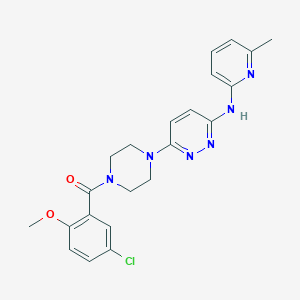

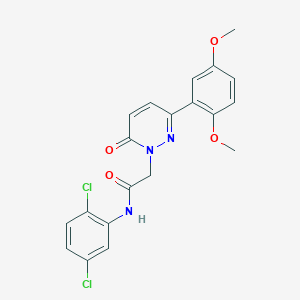

![molecular formula C22H22N6O2 B2558019 N-(2-feniletil)-2-(7-oxo-3-(4-metilbencil)-3H-[1,2,3]triazolo[4,5-d]pirimidin-6(7H)-il)acetamida CAS No. 892471-91-9](/img/structure/B2558019.png)

N-(2-feniletil)-2-(7-oxo-3-(4-metilbencil)-3H-[1,2,3]triazolo[4,5-d]pirimidin-6(7H)-il)acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide is a useful research compound. Its molecular formula is C22H22N6O2 and its molecular weight is 402.458. The purity is usually 95%.

BenchChem offers high-quality 2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividades Antiproliferativas

El núcleo de triazolopirimidina del compuesto se ha asociado con actividades antiproliferativas contra varias líneas celulares cancerosas. Esto sugiere su posible uso en el desarrollo de terapias anticancerígenas, particularmente dirigidas a los cánceres ginecológicos . La capacidad de inhibir la proliferación celular es crucial en la lucha contra el cáncer, ya que puede prevenir la propagación de células malignas.

Síntesis de Moléculas Complejas

La estructura del compuesto permite la síntesis de moléculas arquitectónicamente diversas y complejas a través de un proceso en cascada de un solo recipiente, de tres pasos . Este proceso es eficiente y minimiza los residuos químicos, lo que lo hace ecológicamente viable y económicamente viable para la fabricación farmacéutica.

Propiedades Antimicrobianas

Los compuestos que contienen la porción triazol, como el que se analiza, han demostrado exhibir amplias actividades antimicrobianas . Esto incluye posibles aplicaciones en el tratamiento de infecciones causadas por bacterias, hongos y virus, lo que lo convierte en un activo valioso en el desarrollo de nuevos agentes antimicrobianos.

Síntesis Enantioselectiva

El compuesto se ha utilizado en la síntesis enantioselectiva, logrando un alto exceso enantiomérico (ee) del 95% . Esto es particularmente importante en la industria farmacéutica, donde la quiralidad de un fármaco puede afectar significativamente su eficacia y seguridad.

Actividad Antiviral

Derivados específicos del compuesto han demostrado actividad antiviral contra el virus Chikungunya . Esto abre posibilidades para su uso en la creación de tratamientos para infecciones virales, lo que es especialmente pertinente dados los desafíos continuos que plantean las enfermedades virales emergentes y reemergentes.

Aplicaciones en Química de Materiales

La estructura única del compuesto facilita la formación de enlaces no covalentes con enzimas y receptores, lo que es beneficioso en la química de materiales . Se puede utilizar para desarrollar materiales con propiedades específicas, como mayor durabilidad o conductividad mejorada.

Mecanismo De Acción

Target of action

Triazoles and pyrimidines are known to interact with a variety of biological targets. For instance, triazoles have been found to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . Pyrimidines, on the other hand, have been found to have antiviral activity .

Mode of action

The mode of action of these compounds often involves the formation of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Biochemical pathways

Triazoles and pyrimidines are known to affect a variety of biochemical pathways due to their ability to interact with multiple biological targets .

Pharmacokinetics

The pharmacokinetic properties of triazoles and pyrimidines can vary widely depending on their specific chemical structures .

Result of action

Triazoles and pyrimidines are known to have a variety of effects at the molecular and cellular level due to their interaction with multiple biological targets .

Action environment

The action of triazoles and pyrimidines can be influenced by a variety of environmental factors, including ph, temperature, and the presence of other molecules .

Propiedades

IUPAC Name |

2-[3-[(4-methylphenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O2/c1-16-7-9-18(10-8-16)13-28-21-20(25-26-28)22(30)27(15-24-21)14-19(29)23-12-11-17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3,(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLSYYLRDDWIJKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)NCCC4=CC=CC=C4)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

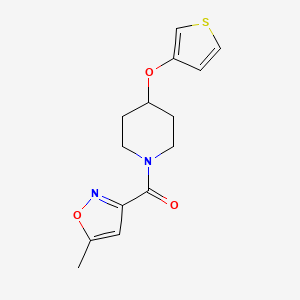

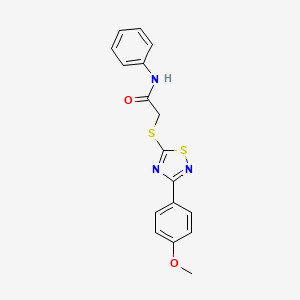

![Ethyl 2-(2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamido)benzoate](/img/structure/B2557936.png)

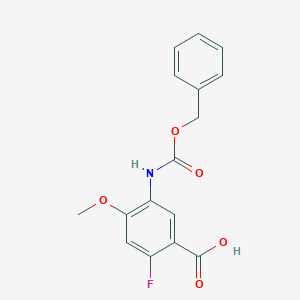

![N-(2,4-difluorophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B2557939.png)

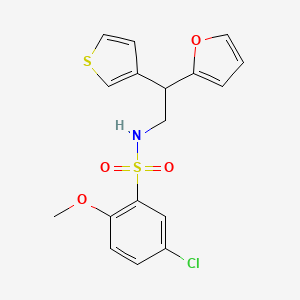

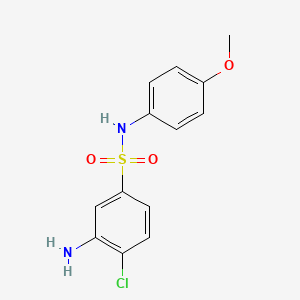

![N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenoxybenzene-1-sulfonamide](/img/structure/B2557941.png)

![3-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine](/img/structure/B2557944.png)

![(Z)-2-Cyano-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2557957.png)

![1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2557959.png)